molecular formula C10H15BrN2 B1525224 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine CAS No. 1220028-14-7

5-Bromo-N-isobutyl-4-methyl-2-pyridinamine

Cat. No.: B1525224
CAS No.: 1220028-14-7
M. Wt: 243.14 g/mol
InChI Key: MXDKFPCTEGIRDH-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutyl-4-methyl-2-pyridinamine is a brominated pyridinamine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom at the 5-position, an isobutyl group at the nitrogen atom, and a methyl group at the 4-position of the pyridinamine ring.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 4-methyl-2-pyridinamine using bromine in the presence of a suitable solvent like acetic acid.

  • Alkylation: The N-isobutyl group can be introduced by reacting 5-bromo-4-methyl-2-pyridinamine with isobutyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different reduced forms.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different halides, alcohols, and amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • 2-Pyridinamine, 5-methyl-

  • Benzamide, 2-bromo-N-methyl-

Uniqueness: 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

5-bromo-4-methyl-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-7(2)5-12-10-4-8(3)9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKFPCTEGIRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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